2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride
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Overview
Description
2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a naphtho[1,2-d]thiazolium core substituted with a 2-chloro-2-phenylvinyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride is unique due to its specific substitution pattern and the presence of the naphtho[1,2-d]thiazolium core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63665-80-5 |
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Molecular Formula |
C20H15Cl2NS |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(2-chloro-2-phenylethenyl)-1-methylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C20H15ClNS.ClH/c1-22-19(13-17(21)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)22;/h2-13H,1H3;1H/q+1;/p-1 |
InChI Key |
ONAQNLOYSAHXHF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C4=CC=CC=C4)Cl.[Cl-] |
Origin of Product |
United States |
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